7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Overview
Description
7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with methyl isocyanate, followed by cyclization to form the diazepine ring . The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing automated systems to control reaction parameters . Continuous flow synthesis offers advantages such as improved reaction efficiency, reduced waste, and enhanced safety.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions like reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazepines .
Scientific Research Applications
7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Uniqueness
7-Methoxy-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methoxy and methyl groups can influence its binding affinity and selectivity for GABA-A receptor subtypes, potentially leading to different therapeutic effects .
Properties
IUPAC Name |
7-methoxy-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-6-10(14)12-9-4-3-7(16-2)5-8(9)11(13)15/h3-5H,6H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSBKSZNVGXHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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